N-cyclopropyl-3-oxobutanamide
Overview
Description
N-cyclopropyl-3-oxobutanamide: is an organic compound with the molecular formula C7H11NO2 It is characterized by the presence of a cyclopropyl group attached to the nitrogen atom and a 3-oxobutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: N-cyclopropyl-3-oxobutanamide can be synthesized through the reaction of cyclopropylamine with diketene. The reaction is typically carried out in tetrahydrofuran at temperatures ranging from -5°C to 0°C. The cyclopropylamine is added dropwise to a solution of diketene, and the mixture is stirred for about an hour at 0°C until no more starting material is detected by thin layer chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis route involving cyclopropylamine and diketene can be scaled up for industrial purposes. The reaction conditions can be optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-cyclopropyl-3-oxobutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming N-cyclopropyl-3-hydroxybutanamide.
Substitution: The amide group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: N-cyclopropyl-3-hydroxybutanamide.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-cyclopropyl-3-oxobutanamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of N-cyclopropyl-3-oxobutanamide involves its interaction with specific molecular targets. The cyclopropyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The oxo group can form hydrogen bonds with active sites of enzymes, influencing their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
N-cyclopropyl-3-hydroxybutanamide: A reduced form of N-cyclopropyl-3-oxobutanamide.
N-cyclopropyl-3-aminobutanamide: A derivative with an amino group instead of the oxo group.
Uniqueness: this compound is unique due to the presence of both a cyclopropyl group and an oxo group, which confer distinct chemical reactivity and potential biological activity. Its structural features make it a valuable compound for various research applications .
Properties
IUPAC Name |
N-cyclopropyl-3-oxobutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-5(9)4-7(10)8-6-2-3-6/h6H,2-4H2,1H3,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBMEWOWPWEBLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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